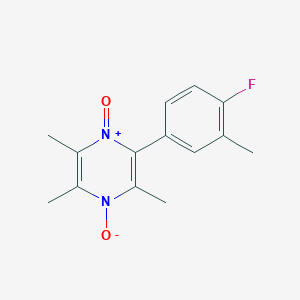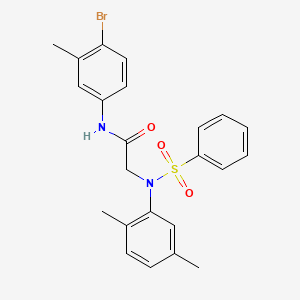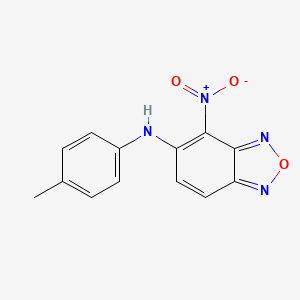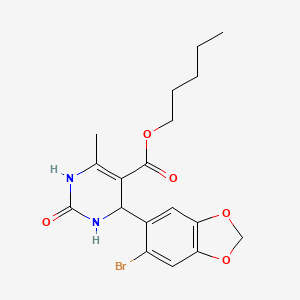
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, commonly known as FMePyD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazine family of compounds, which are known for their diverse biological activities. FMePyD has been shown to possess several interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
作用機序
The mechanism of action of FMePyD is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. FMePyD has been shown to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases. It also inhibits the activity of several enzymes involved in the inflammatory response, such as cyclooxygenase-2 and lipoxygenase. Additionally, FMePyD has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
FMePyD has been shown to possess several biochemical and physiological effects. It has been shown to possess antioxidant activity, which helps to protect cells from oxidative damage. It also has anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, FMePyD has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
FMePyD has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, FMePyD has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on FMePyD. One potential area of research is the development of new drugs and therapies based on FMePyD. Its antioxidant, anti-inflammatory, and anti-cancer activities make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of FMePyD. This will help to identify new targets for drug development and improve our understanding of its biological effects. Finally, more research is needed to evaluate the safety and efficacy of FMePyD in humans, which will be essential for its clinical development.
合成法
The synthesis of FMePyD involves the reaction of 4-fluoro-3-methylphenylhydrazine with 3,5,6-trimethylpyrazine-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The yield of FMePyD can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
FMePyD has been extensively studied for its potential applications in scientific research. It has been shown to possess several interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These properties make FMePyD a promising candidate for the development of new drugs and therapies.
特性
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-8-7-12(5-6-13(8)15)14-11(4)16(18)9(2)10(3)17(14)19/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHHBWFZCVUJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N(C(=C([N+]2=O)C)C)[O-])C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)
![diethyl [(2-oxo-1-pyrrolidinyl)methyl]phosphonate](/img/structure/B5179062.png)
![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)
![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)

![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5179094.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)

![ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5179129.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)

![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)